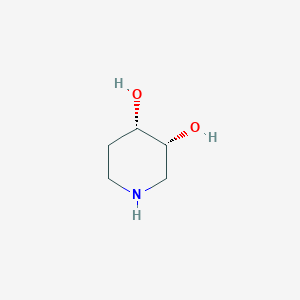

(3R,4S)-ピペリジン-3,4-ジオール

説明

Synthesis Analysis

The synthesis of (3R,4S)-Piperidine-3,4-diol derivatives often involves chemoenzymatic methods and asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, divergent synthesis approaches have been employed to produce 3,5-dioxygenated piperidines with significant pharmacological properties. A combination of enzyme- and Ru-catalyzed reactions has been utilized to transform rac/meso diol mixtures into cis-(3R,5S)-diacetate with excellent diastereoselectivity and high yield, which can further be transformed into cis-piperidine diol and cis-(3R,5S)-hydroxy acetate (Olofsson et al., 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including (3R,4S)-Piperidine-3,4-diol, has been extensively studied using X-ray crystallography and spectroscopic methods. These compounds exhibit varied crystal and molecular structures stabilized by hydrogen bonding and C-H…π interactions. For example, studies on similar piperidine derivatives have shown that these molecules can crystallize in specific space groups with detailed lattice parameters, indicating the diverse molecular structures possible within this chemical class (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives, including (3R,4S)-Piperidine-3,4-diol, participate in a wide range of chemical reactions, reflecting their versatility in organic synthesis. They can undergo ring expansions, nucleophilic substitutions, and various stereoselective syntheses, leading to a broad array of structural motifs essential for pharmaceutical development. The ability to control the stereochemistry at the C3-C4 bond, for instance, demonstrates the synthetic utility of these compounds (Schmitt, Brown, & Perrio, 2013).

科学的研究の応用

香料および香料化合物の合成

(3R,4S)-ピペリジン-3,4-ジオール: は、様々な香料および香料化合物の合成に使用されます。 この化合物は、クラィゼン転位、コープ転位および関連する転位を起こすことができ、これらは有機化学において重要な反応であり、幅広い芳香族化合物を生成します 。これらの反応は、特に、香料および香料業界にとって重要な、高いキラル純度を持つ複雑な分子を生成するために価値があります。

特性

IUPAC Name |

(3R,4S)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。